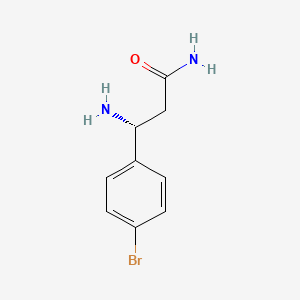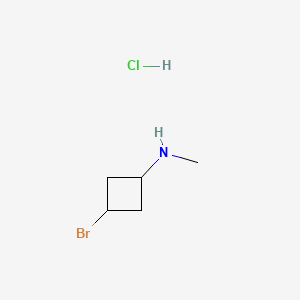
tert-Butyl 2-chloro-3-fluorobenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-chloro-3-fluorobenzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The presence of tert-butyl, chloro, and fluoro groups in the molecule imparts unique chemical properties, making it a compound of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-chloro-3-fluorobenzylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chloro-3-fluorobenzylamine: This intermediate can be synthesized by reacting 2-chloro-3-fluorobenzyl chloride with ammonia or an amine.
Carbamoylation: The 2-chloro-3-fluorobenzylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
tert-Butyl 2-chloro-3-fluorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-chloro-3-fluorobenzylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-chloro-3-fluorobenzylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-chloro-3-fluorobenzylcarbamate can be compared with other similar compounds such as:
tert-Butyl 2-chlorobenzylcarbamate: Lacks the fluoro group, which may affect its reactivity and biological activity.
tert-Butyl 3-fluorobenzylcarbamate: Lacks the chloro group, which may influence its chemical properties and applications.
tert-Butyl 2-chloro-4-fluorobenzylcarbamate: Has a different position of the fluoro group, which can alter its chemical behavior and interactions.
Eigenschaften
Molekularformel |
C12H15ClFNO2 |
|---|---|
Molekulargewicht |
259.70 g/mol |
IUPAC-Name |
tert-butyl N-[(2-chloro-3-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15ClFNO2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(14)10(8)13/h4-6H,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ULAYEHIAIXECJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)

![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)

![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)




![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)

